molecular formula C16H11BrClN3O B1192557 DIV17E5

DIV17E5

Cat. No. B1192557
M. Wt: 376.64
InChI Key: XDQBZQJLYGSMTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DIV17E5 is a biochemical.

Scientific Research Applications

Integrin αV-Class Inhibition in Prostate Cancer

Abituzumab (DI17E6, EMD 525797), closely related to DIV17E5, is a humanized monoclonal antibody targeting integrin αV. It inhibits various prometastatic behaviors in prostate cancer cells, including adhesion, migration, and invasion. This inhibition is associated with decreased phosphorylation of signaling proteins like FAK, Akt, and ERK. These findings support the potential of integrin αV inhibition in reducing prostate cancer progression (Jiang et al., 2017).

ADAM17 Role in Inflammation and Tissue Regeneration

ADAM17, also known as tumor necrosis factor-α converting enzyme (TACE), is a membrane-bound enzyme that regulates immune and inflammatory responses, and cancer development by cleaving cell surface proteins. It is crucial for cellular differentiation, regeneration, and cancer progression. This underscores the potential of targeting ADAM17 as a therapeutic strategy (Scheller et al., 2011).

Bispecific Antibody for Prostate Cancer Therapy

A novel bispecific single-chain antibody, A300E-BiTE, targets ADAM17 and CD3, inducing T-cell-mediated lysis of prostate cancer cells. This approach suggests a potential strategy for cancer treatment, leveraging ADAM17's high expression on cancer cells compared to normal cells (Yamamoto et al., 2012).

Drug Targeting with Anti αV Integrin Antibody

DI17E6, an anti αV integrin antibody, enhances the targeting of doxorubicin-loaded human serum albumin nanoparticles to αVβ3 integrin-positive melanoma cells. This approach increases the cytotoxic activity of the drug in these cells, illustrating a potential for targeted cancer therapies (Wagner et al., 2010).

Enhancing Radiosensitivity in Cancer Treatment

DI17E6, targeting αV integrins, enhances the radiosensitivity of non-small cell lung carcinoma and head & neck cancer cells. This antibody, in combination with radiation therapy, shows potential to improve treatment outcomes in cancer patients (Deorukhkar et al., 2014).

properties

Molecular Formula

C16H11BrClN3O

Molecular Weight

376.64

IUPAC Name

4-(6-((4-Bromo-3-chlorophenyl)amino)pyrazin-2-yl)phenol

InChI

InChI=1S/C16H11BrClN3O/c17-13-6-3-11(7-14(13)18)20-16-9-19-8-15(21-16)10-1-4-12(22)5-2-10/h1-9,22H,(H,20,21)

InChI Key

XDQBZQJLYGSMTN-UHFFFAOYSA-N

SMILES

OC1=CC=C(C2=NC(NC3=CC=C(Br)C(Cl)=C3)=CN=C2)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

DIV17E5;  DIV-17E5;  DIV 17E5;  DIV17 E5;  DIV17-E5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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